5-Methylhydantoin
Overview
Description
Synthesis Analysis
The synthesis of 5-MH and its derivatives can be achieved through various synthetic routes, involving different reactants and conditions. Notably, the synthesis of 5-methylenehydantoins presents a pathway to obtaining 5-MH through reactions such as Diels-Alder, epoxidation, and addition reactions, showcasing the compound's versatile reactivity (Fraile et al., 2011). Additionally, synthesis methods exploring the formation of 5-MH nucleosides illustrate the compound's significance in nucleobase modifications, further emphasizing its synthetic accessibility and utility (Guy et al., 1993).
Molecular Structure Analysis
The molecular structure of 5-MH has been extensively studied, revealing insights into its vibrational spectra, photochemistry, and electronic structure. Matrix isolation infrared spectroscopy and theoretical calculations have provided a comprehensive understanding of its molecular characteristics. Notably, 5-MH exhibits a minimum energy structure with specific σ and π electronic system features, which are crucial for its chemical behavior and interactions (Nogueira et al., 2017).
Chemical Reactions and Properties
5-MH undergoes various chemical reactions, demonstrating a range of properties that are of interest in synthetic chemistry. For instance, its reactivity in cycloadditions and with different nucleophiles highlights its potential in creating diverse chemical entities. The compound's ability to participate in reactions such as nitrile oxide cycloadditions underscores its versatility and applicability in synthesizing novel compounds (Said & Savage, 2011).
Physical Properties Analysis
The physical properties of 5-MH, including its thermal behavior and polymorphism, have been subject to detailed investigations. Differential scanning calorimetry and other analytical techniques have been used to identify its polymorphs and study its thermal properties. Such studies are pivotal for understanding the compound's stability and behavior under different conditions, which is essential for its application in various domains (Nogueira et al., 2017).
Chemical Properties Analysis
The chemical properties of 5-MH, including its acidity and tautomerization, have been explored through theoretical studies. Density Functional Theory (DFT) calculations have provided insights into the relative stabilities of its tautomers and the acidic nature of different nitrogen atoms within the molecule. Such studies contribute to a deeper understanding of the compound's behavior in chemical reactions and its interactions with other molecules (Safi, 2012).
Scientific Research Applications
DNA Damage Studies: 5-Hydroxy-5-methylhydantoin nucleoside was synthesized and inserted into oligodeoxyribonucleotides to study DNA damage caused by ionizing radiation (Guy, Dubet, & Teoule, 1993).
Corrosion Inhibition: Hydantoin derivatives, including 5-methylhydantoin, effectively protect mild steel surfaces in acidic solutions. Their inhibitory performance correlates with their molecular weights and binding energies (Olasunkanmi, Moloto, Obot, & Ebenso, 2018).
Antiviral Research: Hydantoin has shown potential in inhibiting poliovirus assembly and post-synthetic cleavages in cell-free systems (Verlinden, Cuconati, Wimmer, & Rombaut, 2000).
Pharmacology: A novel agent developed from 1-methylhydantoin demonstrated remarkable antitussive, anti-inflammatory, and anti-PM 2.5 acute pneumonia activities (Xu et al., 2019).
Proton Affinity Studies: 5-methylhydantoin and its thio derivatives have been analyzed for their proton affinities in the gas phase, providing insights into their chemical properties (Safi & Frenking, 2013).
DNA Repair: DNA N-glycosylases can effectively repair 5-hydroxyhydantoin and 5-hydroxy-5-methylhydantoin pyrimidine lesions, which are important for preventing mutagenic processes and cell lethality (Gasparutto, Muller, Boiteux, & Cadet, 2009).
Cancer Research: 1-Methylhydantoin has been studied for its effects on colon cancer cells, where it was found to inhibit proliferation and induce apoptosis (Li, 2014).
Safety And Hazards
properties
IUPAC Name |
5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880934 | |
Record name | 2,4-imidazolidinedione, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhydantoin | |
CAS RN |
616-03-5 | |
Record name | 5-Methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-imidazolidinedione, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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